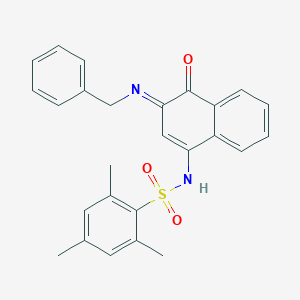
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a chemical compound that has been the focus of scientific research in recent years. BON is a member of the naphthalimide family of compounds and has been found to have potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. This compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the growth of bacteria and fungi. This compound has also been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential as a fluorescent probe for imaging applications. This compound has also been found to have anticancer properties and could be used in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is the development of new cancer treatments based on this compound's anticancer properties. Another direction is the investigation of this compound's potential as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 3-(benzylamino)-4-hydroxy-1(4H)-naphthalenone with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as well as its ability to inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential as a fluorescent probe for imaging applications.
Propiedades
Fórmula molecular |
C26H24N2O3S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O3S/c1-17-13-18(2)26(19(3)14-17)32(30,31)28-23-15-24(27-16-20-9-5-4-6-10-20)25(29)22-12-8-7-11-21(22)23/h4-15,28H,16H2,1-3H3 |
Clave InChI |
CCLFOJQHVDXUTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
